2-(4,5-Difluoro-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Difluoro-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The difluorinated indole can then be further functionalized to introduce the acetic acid moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents.
Chemical Reactions Analysis
2-(4,5-Difluoro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the indole ring, while nitration can add nitro groups.
Scientific Research Applications
2-(4,5-Difluoro-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4,5-Difluoro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The difluorinated structure may enhance its binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-(4,5-Difluoro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
5-Fluoroindole: A fluorinated indole derivative with potential antiviral and anticancer activities.
Indole-2-carboxylic acid: Another indole derivative with diverse biological activities.
The uniqueness of this compound lies in its difluorinated structure, which may confer distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
126030-75-9 |
---|---|
Molecular Formula |
C10H7F2NO2 |
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-(4,5-difluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7F2NO2/c11-6-1-2-7-9(10(6)12)5(4-13-7)3-8(14)15/h1-2,4,13H,3H2,(H,14,15) |
InChI Key |
ADZDGGRGUIUZQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2CC(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.